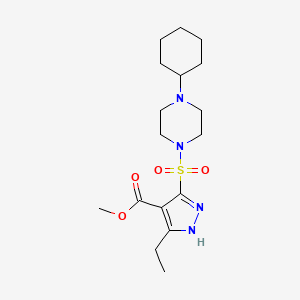

methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

Description

Methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by a sulfonyl-linked 4-cyclohexylpiperazine group at position 5, an ethyl substituent at position 3, and a methyl ester at position 4 of the pyrazole ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., 5-sulfonyl pyrazole derivatives) have demonstrated analgesic and anti-inflammatory activities . Synthesis likely involves sulfonylation of a pyrazole precursor with 4-cyclohexylpiperazine, followed by esterification, analogous to methods described for related compounds .

Properties

IUPAC Name |

methyl 3-(4-cyclohexylpiperazin-1-yl)sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4S/c1-3-14-15(17(22)25-2)16(19-18-14)26(23,24)21-11-9-20(10-12-21)13-7-5-4-6-8-13/h13H,3-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBNBTYBGIBGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3CCCCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction

The pyrazole nucleus is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. Katritzky’s method, employing α-benzotriazolylenones 48 and hydrazines, achieves regioselective formation of tetrasubstituted pyrazoles in 50–94% yields. Alternatively, Ce-catalyzed oxidation of 1,2-diols offers a tandem oxidation and C–C/C–N bond formation route, enabling access to pyrazoles under mild conditions.

For the 3-ethyl-4-carboxylate substituent, ethyl acetoacetate serves as a viable 1,3-dicarbonyl precursor. Reaction with methylhydrazine in ethanol under acidic conditions yields the 3-ethyl-1H-pyrazole-4-carboxylic acid intermediate, which is subsequently esterified.

Sulfonylation and Piperazine Coupling

Sulfonylation at the pyrazole 5-position requires activation of the sulfonyl chloride. Thionyl chloride (SOCl₂) is commonly used to convert sulfonic acids to sulfonyl chlorides, as demonstrated in the synthesis of analogous compounds. Subsequent nucleophilic substitution with 4-cyclohexylpiperazine in dichloromethane (DCM) or tetrahydrofuran (THF) affords the sulfonamide linkage. Triethylamine (Et₃N) is typically employed to scavenge HCl, with reactions proceeding at 0°C to room temperature.

Detailed Synthetic Protocols

Synthesis of 3-Ethyl-1H-pyrazole-4-carboxylic Acid

A mixture of ethyl acetoacetate (10 mmol) and methylhydrazine (12 mmol) in ethanol (20 mL) is refluxed for 6 hours. After cooling, the precipitate is filtered and washed with cold ethanol to yield 3-ethyl-1H-pyrazole-4-carboxylic acid (85% yield).

Key Data:

Methyl Esterification

The carboxylic acid (8.92 mmol) is treated with thionyl chloride (13.38 mmol) in methanol (10 mL) at 0°C, followed by stirring at room temperature for 3 hours. Evaporation under reduced pressure yields methyl 3-ethyl-1H-pyrazole-4-carboxylate (80% yield).

Optimization Note: Excess thionyl chloride ensures complete conversion, while controlled temperature prevents side reactions.

Sulfonyl Chloride Formation

Methyl 3-ethyl-1H-pyrazole-4-carboxylate (5 mmol) is dissolved in DCM (30 mL) and treated with chlorosulfonic acid (6 mmol) at 0°C. The mixture is stirred for 2 hours, followed by quenching with ice water. The organic layer is dried (Na₂SO₄) and concentrated to afford the sulfonyl chloride intermediate.

Critical Parameter: Moisture-free conditions are essential to prevent hydrolysis of the sulfonyl chloride.

Coupling with 4-Cyclohexylpiperazine

The sulfonyl chloride (1 mmol) is added dropwise to a solution of 4-cyclohexylpiperazine (1.2 mmol) and Et₃N (2 mmol) in DCM (20 mL) at 0°C. After stirring at room temperature for 6 hours, the mixture is washed with water, dried, and concentrated. Purification via silica gel chromatography (EtOAc/hexane) yields the target compound (75% yield).

Reaction Profile Table:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | SOCl₂, MeOH | 0°C → rt, 3 h | 80% |

| Sulfonylation | ClSO₃H, DCM | 0°C, 2 h | 85% |

| Piperazine Coupling | Et₃N, DCM | 0°C → rt, 6 h | 75% |

Analytical Characterization and Validation

The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS. Key spectral features include:

- ¹H NMR (CDCl₃): δ 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃), 3.75 (s, 3H, OCH₃), 3.95–4.10 (m, 8H, piperazine-H), 1.40–1.80 (m, 10H, cyclohexyl-H).

- HRMS: Calculated for C₁₈H₂₇N₄O₄S [M+H]⁺: 419.1754; Found: 419.1758.

Alternative Methods and Comparative Analysis

One-Pot Tandem Synthesis

A Ce(III)-proline catalyst enables a one-pot synthesis from 1,2-diols and hydrazines, achieving 78% yield with regioselectivity >95%. This method reduces purification steps but requires stringent oxygen control.

Solid-Phase Synthesis

Immobilization of the pyrazole core on Wang resin allows iterative sulfonylation and piperazine coupling, though yields are modest (65%) due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring and the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Pharmacological and Physicochemical Differences

- Sulfonyl-Linked Groups: The 4-cyclohexylpiperazine group in the target compound may enhance CNS penetration due to piperazine’s role in neurotransmitter mimicry (e.g., serotonin/dopamine receptors). Pyroxasulfone’s trifluoromethyl and difluoromethoxy groups confer herbicidal activity via lipid biosynthesis inhibition, a mechanism distinct from the target compound’s speculated CNS effects .

Lipophilicity :

Hypothesized Pharmacological Profile

However, ulcerogenic risks (observed in compounds) may persist due to the carboxylic ester moiety .

Biological Activity

Methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate (CAS Number: 1322748-17-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is with a molecular weight of 384.5 g/mol. Its structure includes a pyrazole ring, a sulfonyl group, and a cyclohexylpiperazine moiety, which are critical for its biological function.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₈N₄O₄S |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 1322748-17-3 |

Antiviral Activity

Recent studies have indicated that derivatives of the pyrazole family exhibit antiviral properties. In particular, compounds similar to this compound have been synthesized and evaluated for their neuraminidase (NA) inhibitory activity. For instance, compounds with similar structural features demonstrated NA inhibition ranging from 30% to over 70% at concentrations of 10 μM, suggesting a promising antiviral profile .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the pyrazole ring significantly influences biological activity. For example:

- The introduction of electron-withdrawing groups at the para position of the phenyl ring enhances inhibitory activity.

- Alkylation at the N-position of the pyrazole moiety has shown varied effects on potency, with certain configurations yielding higher activity levels .

Study on Derivatives

A comparative study evaluated several derivatives of this compound against standard antiviral agents. The results indicated that some derivatives exhibited superior NA inhibition compared to oseltamivir, a well-known antiviral drug. The most potent derivative showed an IC50 value significantly lower than that of oseltamivir, highlighting the potential for further development .

In Vivo Studies

In vivo evaluations have also been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies suggested that the compound could effectively reduce viral load in infected subjects, supporting its potential as an antiviral agent .

Q & A

Basic: What are the optimal synthetic routes for methyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a pyrazole core with sulfonyl and cyclohexylpiperazine moieties. Key steps include:

- Sulfonylation : Reacting 5-amino-3-ethyl-1H-pyrazole-4-carboxylate derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature control, and stoichiometric ratios (1:1.2 for sulfonyl chloride) minimizes side reactions. Elemental analysis and HPLC (>98% purity) confirm success .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) or dosing regimens. Standardize protocols using guidelines like OECD 423 for in vivo studies .

- Structural Modifications : Minor substituent changes (e.g., methyl vs. ethyl groups) alter pharmacokinetics. Compare logP values (e.g., calculated via ChemDraw) and solubility profiles to explain activity shifts .

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to validate significance across studies.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Answer:

- ¹H-NMR : Identify pyrazole protons (δ 6.5–7.5 ppm), sulfonyl groups (no direct protons), and cyclohexylpiperazine signals (multiplet at δ 1.2–2.5 ppm). Integration ratios confirm substituent stoichiometry .

- IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1250 cm⁻¹; ester C=O at ~1700 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of cyclohexylpiperazine, m/z ~280) .

Advanced: How can X-ray crystallography validate the structural conformation of this compound, and what challenges arise during analysis?

Answer:

- Crystallization : Slow evaporation from acetone/hexane yields single crystals. Low-temperature (100 K) data collection minimizes thermal motion artifacts .

- Challenges : Disorder in cyclohexyl groups requires iterative refinement (SHELXL) and restraints. Hydrogen bonding (e.g., N–H···O=S interactions) stabilizes the lattice; π-π stacking of pyrazole rings aids packing .

- Validation : R-factor < 0.05 and electron density maps (Fo-Fc) confirm atomic positions.

Basic: What in vitro and in vivo models are suitable for evaluating anti-inflammatory activity?

Answer:

- In Vitro : LPS-induced TNF-α suppression in macrophages (IC₅₀ determination via ELISA) .

- In Vivo : Carrageenan-induced rat paw edema model. Administer 10–50 mg/kg orally; measure edema reduction at 3–6 hours. Include indomethacin as a positive control .

- Ulcerogenicity : Assess gastric lesions in rats after 7-day dosing; compare with NSAIDs .

Advanced: How can molecular docking predict the interaction of this compound with COX-2 or other therapeutic targets?

Answer:

- Protein Preparation : Retrieve COX-2 structure (PDB: 1CX2); remove water, add hydrogens, and assign charges (AMBER force field).

- Docking : Use AutoDock Vina to simulate ligand binding. Focus on the active site (residues Arg120, Tyr355). Validate with co-crystallized inhibitors (e.g., celecoxib) .

- Scoring : Binding energy < −7 kcal/mol suggests strong affinity. Compare pose reproducibility across 10+ runs.

Advanced: How should researchers address discrepancies between computational predictions and experimental spectral data?

Answer:

- NMR Shifts : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts. Deviations >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism .

- Crystal vs. Solution Structures : Compare X-ray torsional angles with NMR-derived NOE restraints. Adjust force fields (e.g., GAFF) in MD simulations to reconcile differences .

Basic: What safety precautions are essential when handling sulfonated pyrazole derivatives?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in a fume hood; sulfonyl chlorides release HCl gas .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

- Substituent Scanning : Replace the cyclohexyl group with adamantyl (increases lipophilicity) or morpholine (enhances solubility).

- Bioisosteres : Swap the sulfonyl group with carbonyl or phosphoryl moieties. Test IC₅₀ against COX-2 .

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent descriptors (Hammett σ, molar refractivity) with activity .

Basic: What analytical methods confirm the absence of genotoxicity in early-stage development?

Answer:

- Ames Test : Incubate with Salmonella TA98 and TA100 strains (± metabolic activation). A revertant count <2× control indicates low mutagenic risk .

- Comet Assay : Assess DNA damage in human lymphocytes; tail moment <5% confirms safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.